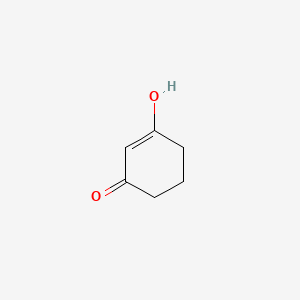

3-hydroxycyclohex-2-enone

Description

Context and Significance in Cyclohexenone Chemistry

3-Hydroxycyclohex-2-enone, a member of the cyclohexenone family of organic compounds, possesses a distinctive molecular architecture that renders it a valuable entity in chemical research. ontosight.ai Its structure consists of a six-membered cyclohexene (B86901) ring containing a ketone functional group and a hydroxyl group at the third position. nih.gov This arrangement establishes an enolic system, which contributes to the molecule's stability through intramolecular hydrogen bonding. The conjugated π-electron network, extending from the carbonyl oxygen through the carbon-carbon double bond to the hydroxyl-bearing carbon, stabilizes the molecule and influences its electronic distribution, making it more polarized than its non-conjugated counterparts.

The significance of this compound and its derivatives in cyclohexenone chemistry is underscored by their versatile reactivity and potential as building blocks in organic synthesis. The presence of multiple functional groups, including a hydroxyl group and a ketone, allows for a variety of chemical transformations such as oxidation, reduction, and substitution reactions. For instance, the hydroxyl group can be oxidized to form a ketone, while the compound itself can be reduced to a cyclohexanol (B46403) derivative. This reactivity makes it a useful intermediate in the preparation of more complex molecules. smolecule.com Furthermore, the cyclohexenone scaffold is a common feature in numerous biologically active natural products, and modifications to this core structure can lead to compounds with a wide range of applications, including in drug discovery and materials science. ontosight.aismolecule.comontosight.ai

Historical Trajectories in Synthetic Organic Chemistry

The development of synthetic methods for and the mechanistic understanding of this compound and its derivatives have evolved significantly over time, reflecting broader trends in synthetic organic chemistry.

Evolution of Synthetic Strategies

Early synthetic approaches to cyclohexenone derivatives often relied on classical condensation reactions. A notable example is the Knoevenagel condensation, which can be followed by a Michael addition in a tandem reaction to produce bis(this compound) derivatives. acs.org Over the years, more sophisticated and efficient methods have been developed. For instance, meglumine, an eco-friendly organo-catalyst, has been employed in a one-pot pseudo-three-component reaction for the synthesis of 2,2′-(arylmethylene)bis(3-hydroxycyclohex-2-en-1-one) scaffolds at room temperature. acs.org This highlights a shift towards greener and more atom-economical synthetic routes. researchgate.net

Furthermore, enzymatic and chemoenzymatic strategies have emerged as powerful tools for the synthesis of enantiomerically pure cyclohexenone derivatives. The use of whole cells of Candida parapsilosis ATCC 7330 has been shown to catalyze the reduction of diketones to enantiomerically enriched hydroxy ketones. researchgate.net Toluene (B28343) dioxygenase (TDO)-catalyzed cis-dihydroxylation of substituted phenols represents another biosynthetic pathway to obtain enantiopure cyclohex-2-en-1-one cis-diols, which can be further converted to 4-hydroxycyclohex-2-en-1-one metabolites. qub.ac.uk These biocatalytic methods offer high selectivity and are often performed under mild reaction conditions.

The following table provides a summary of selected synthetic strategies for this compound and its derivatives:

| Synthetic Strategy | Description | Key Features |

| Knoevenagel/Michael Tandem Reaction | Condensation of an aldehyde with a 1,3-dicarbonyl compound followed by a Michael addition. acs.org | Classical method, often catalyzed by a base. |

| Meglumine-Catalyzed Pseudo-Three-Component Reaction | One-pot synthesis of bis(3-hydroxycyclohex-2-en-1-one) derivatives using an organo-catalyst. acs.org | Environmentally friendly, energy-efficient, room temperature reaction. |

| Enzymatic Reduction | Whole-cell biocatalysis for the enantioselective reduction of diketones. researchgate.net | High enantiomeric excess, mild reaction conditions. |

| TDO-Catalyzed Dihydroxylation | Chemoenzymatic synthesis involving toluene dioxygenase to produce chiral cyclohexenone derivatives from phenols. qub.ac.uk | Provides access to enantiopure building blocks. |

| Aldolic Addition/Sulfinate Elimination | A tandem reaction approach for the synthesis of 3-alkyl-5-hydroxycyclohex-2-enones. thieme-connect.deresearchgate.net | Allows for the introduction of alkyl substituents at the 3-position. |

Development of Mechanistic Understanding

The mechanistic understanding of reactions involving this compound has also progressed. For example, the formation of 4-hydroxycyclohex-2-en-1-one metabolites from phenols is proposed to proceed through a multistep pathway involving ene reductase and carbonyl reductase-catalyzed reactions. qub.ac.uk The stereospecificity of epoxidation reactions of cyclohexenones with a γ-hydroxyl group using alkaline hydrogen peroxide has been a subject of detailed study, with the stereochemistry of the products being influenced by the relative orientation of the hydroxyl group. gla.ac.uk

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into reaction mechanisms. For instance, DFT calculations have been used to investigate the tautomerism of 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one, revealing the presence of multiple enol isomers at low temperatures. conicet.gov.ar Such computational approaches are invaluable for rationalizing experimental observations and predicting the outcomes of chemical reactions.

Role as a Foundational Scaffold in Complex Molecule Synthesis

This compound serves as a versatile foundational scaffold for the synthesis of a wide array of more complex molecules. Its inherent functionality allows for its elaboration into various carbocyclic and heterocyclic systems. nih.gov For example, rhodium and copper-catalyzed reactions of aryl-substituted 3-hydroxycyclohex-2-enones with 1,3-enynes can yield benzopyrans and spiroindenes. nih.gov

The utility of this scaffold is further demonstrated in the synthesis of natural products and biologically active compounds. For instance, the total synthesis of racemic prelunularin, a natural product containing a 3-substituted 5-hydroxycyclohex-2-enone skeleton, was achieved through a strategy involving an intramolecular cyclization of a 1,5-dicarbonyl compound. thieme-connect.de Moreover, derivatives of this compound have been investigated for their potential as herbicides and in the development of novel materials. smolecule.comgoogle.com

The ability to introduce various substituents onto the cyclohexenone ring further enhances its utility as a scaffold. For example, 2,2′-(arylmethylene)bis(3-hydroxycyclohex-2-en-1-one) derivatives can be synthesized through the condensation of 1,3-cyclohexanedione (B196179) with aromatic aldehydes. acs.orgacs.orgnih.gov These bis-structures can serve as precursors for the synthesis of more complex architectures, such as 1,8-dioxooctahydroxanthenes. scispace.com

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYSLMWUJOJBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Pathways

Tautomerism and Isomeric Equilibria in 3-Hydroxycyclohex-2-enone Systems

The chemical behavior of this compound is intrinsically linked to its existence as a tautomer of 1,3-cyclohexanedione (B196179). Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium between the keto and enol forms is fundamental to the compound's stability and reactivity.

This compound represents the enol tautomer of the diketone, 1,3-cyclohexanedione. This keto-enol tautomerism is a dynamic equilibrium process involving the migration of a proton and the shifting of bonding electrons. masterorganicchemistry.comlibretexts.orgyoutube.com The interconversion can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.comlibretexts.org

Under acidic conditions, the carbonyl oxygen is protonated, followed by the removal of an alpha-hydrogen by a weak base to form the enol. libretexts.org In basic conditions, an alpha-hydrogen is first removed to form an enolate ion, which is then protonated to yield the enol. youtube.com For most simple ketones and aldehydes, the equilibrium heavily favors the keto form. However, for 1,3-dicarbonyl compounds like 1,3-cyclohexanedione, the equilibrium significantly favors the enol form, this compound. masterorganicchemistry.comlibretexts.org Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), have confirmed that compounds like 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one, a derivative, are fully enolized in solution at room temperature. conicet.gov.ar This pronounced stability of the enol form is attributed to factors including conjugation and intramolecular hydrogen bonding. libretexts.orglibretexts.org

The position of the keto-enol equilibrium is sensitive to the surrounding solvent environment. According to Meyer's rule for acyclic β-dicarbonyl compounds, an increase in solvent polarity tends to favor the keto tautomer, as the keto form is generally considered more polar and thus better stabilized by polar solvents. missouri.edu However, the relationship is not always straightforward, as the enol tautomer can sometimes possess a higher dipole moment. missouri.eduorientjchem.org

The stability of the tautomers in a solvent depends on the specific interactions between the solvent and each tautomer. orientjchem.org Polar solvents can stabilize the keto form through dipole-dipole interactions. Conversely, nonpolar solvents do little to disrupt the internal stabilization of the enol form, allowing it to predominate. nih.gov Solvents capable of hydrogen bonding can also influence the equilibrium. For example, dimethyl sulfoxide (B87167) (DMSO), a strong hydrogen bond acceptor, can stabilize the enol tautomer. missouri.edu Detailed studies on related 1,3,4-thiadiazole (B1197879) derivatives have shown that in nonpolar solvents, the keto tautomer is characteristic, while in polar solvents, the enol form is predominant. nih.gov

Table 1: Tautomeric Equilibrium of Acetylacetone (B45752) (a related 1,3-dicarbonyl) in Various Solvents

| Solvent | Dielectric Constant (ε) | % Enol Form |

|---|---|---|

| Gas Phase | 1 | 92 |

| Cyclohexane (B81311) | 2.0 | 97 |

| Carbon Tetrachloride | 2.2 | 93 |

| Acetone | 20.7 | 76 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 82 |

| Water | 80.1 | 20 |

Note: Data for acetylacetone is illustrative of the general trend for 1,3-dicarbonyl systems.

Temperature is another critical factor that influences the tautomeric equilibrium. Variable-temperature NMR spectroscopy studies on derivatives of this compound have shown that while the endocyclic enol tautomer is the major isomer at all tested temperatures, other minor enol isomers can be detected at low temperatures. conicet.gov.ar For instance, in a study of 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one, new signals corresponding to the hydroxyl protons of other enol isomers appeared in the ¹H NMR spectrum as the temperature was decreased from 298 K to 224 K. conicet.gov.ar This indicates that the energy difference between various isomeric and conformational states is small enough that their relative populations can be shifted by changes in thermal energy. The coalescence of certain proton signals at specific temperatures further suggests that dynamic exchange processes are occurring, the rates of which are temperature-dependent. conicet.gov.ar

The remarkable stability of the enol form of 1,3-dicarbonyl systems is largely due to the formation of a strong intramolecular hydrogen bond. masterorganicchemistry.comlibretexts.orgyoutube.com In this compound, the hydroxyl group (-OH) at the C3 position acts as a hydrogen bond donor to the carbonyl oxygen atom at the C1 position. This interaction creates a stable, six-membered pseudo-ring.

This type of hydrogen bond is often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), where the hydrogen bond is strengthened by π-electron delocalization within the chelate ring. mdpi.com This delocalization gives the ring quasi-aromatic character, significantly lowering the energy of the enol tautomer compared to the keto form, which lacks this feature. mdpi.com The presence of this intramolecular bond has been confirmed experimentally. For example, low-temperature Nuclear Overhauser Effect (NOE) spectroscopy experiments on a derivative showed a correlation between the hydroxyl proton and methylene (B1212753) protons in the cyclohexene (B86901) ring, confirming an endocyclic conformation that facilitates this hydrogen bonding. conicet.gov.ar This internal stabilization reduces the need for intermolecular interactions with solvent molecules, contributing to the enol form's prevalence even in nonpolar solvents. orientjchem.org

Regioselectivity and Stereoselectivity in Reaction Processes

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. quora.commasterorganicchemistry.comstudy.com In this compound, the arrangement of functional groups creates distinct electronic environments within the molecule, which in turn governs the regioselectivity of its reactions.

The reactivity and regiochemistry of this compound are dictated by the electronic properties of its two key functional groups: the hydroxyl group (-OH) and the carbonyl group (C=O).

Hydroxyl Group (-OH): Located at C3, the hydroxyl group is a powerful electron-donating group (EDG) through resonance (a +R effect), where its lone pair of electrons can be delocalized into the π-system. This effect increases the electron density at the ortho (C2) and para (C4) positions of the enone system.

Carbonyl Group (C=O): The carbonyl group at C1 is an electron-withdrawing group (EWG). It withdraws electron density from the ring through both induction (-I effect) and resonance (-R effect). This makes the carbonyl carbon (C1) electrophilic and the β-carbon (C2, in the context of Michael addition) susceptible to nucleophilic attack.

The interplay of these opposing electronic effects determines the molecule's reactivity profile.

Electrophilic Attack: For an electrophilic aromatic substitution (EAS)-type reaction, the activating, ortho-para directing effect of the hydroxyl group would dominate. pressbooks.publumenlearning.comlibretexts.org The increased electron density at C2 and C4 makes these positions the most likely sites for attack by an electrophile.

Nucleophilic Attack: For nucleophilic reactions, such as a Michael (1,4-conjugate) addition, the electron-withdrawing nature of the carbonyl group is the controlling factor. It polarizes the C2=C3 double bond, making the C2 carbon electron-deficient and thus the primary target for a nucleophile.

These directing effects are fundamental in predicting the outcome of reactions involving the this compound scaffold. libretexts.orgchemistrytalk.org

Table 2: Summary of Electronic Effects in this compound

| Group | Position | Inductive Effect (-I/+I) | Resonance Effect (-R/+R) | Overall Effect on Ring | Directing Influence for Electrophiles |

|---|---|---|---|---|---|

| Hydroxyl (-OH) | C3 | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para (C2, C4) |

| Carbonyl (C=O) | C1 | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta (C3, C5) |

Steric Hindrance in Tandem Cyclization Reactions

Tandem reactions, also known as domino or cascade reactions, involve a sequence of at least two consecutive transformations where each subsequent step is triggered by the chemical functionality formed in the preceding one. wikipedia.org These processes are highly efficient for building complex molecular architectures from simpler precursors in a single operation. rsc.org In the context of this compound and its derivatives, tandem cyclizations are pivotal for synthesizing polycyclic structures.

The efficiency and stereochemical outcome of these reactions are significantly influenced by steric hindrance. The substitution pattern on the cyclohexene ring can dictate the approach of incoming reagents and the feasibility of intramolecular ring closures. For instance, in related tandem reactions involving 5,5-dimethyl-1,3-cyclohexanedione, a structurally similar compound, the gem-dimethyl group at the C5 position can influence the conformation of the ring and, consequently, the stereoselectivity of the cyclization steps. nih.gov Large substituents on the ring or on the reacting partner can impede the formation of the necessary transition states for cyclization, potentially leading to lower yields or favoring alternative reaction pathways. The spatial arrangement of atoms in the intermediates must allow for the requisite orbital overlap for bond formation, a condition that can be compromised by bulky groups.

Fundamental Reaction Mechanisms

The reactivity of this compound is dominated by the presence of its carbonyl group, the carbon-carbon double bond, and the hydroxyl group, all participating in a conjugated system. This arrangement allows for a rich variety of reaction mechanisms.

Nucleophilic Addition to Carbonyl Centers

A fundamental reaction of the carbonyl group in this compound is nucleophilic addition. oxfordsciencetrove.com The carbonyl carbon is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction typically involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. libretexts.org

The general mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon. The pi electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated, typically by a solvent or an added acid, to yield an alcohol product. libretexts.org

The rate and equilibrium of this addition are influenced by both electronic and steric factors. Electron-withdrawing groups adjacent to the carbonyl would increase its reactivity, while electron-donating groups would decrease it. masterorganicchemistry.com The cyclic nature of this compound imposes some conformational constraints but does not present significant steric hindrance to the approach of many nucleophiles.

| Reaction Step | Description | Key Intermediate |

| 1. Nucleophilic Attack | A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon. | Tetrahedral Alkoxide |

| 2. Protonation | The alkoxide intermediate is protonated by an acid source (H-A). | Alcohol Product |

The trajectory of the nucleophilic attack is not random; it typically occurs at an angle of approximately 105° relative to the plane of the carbonyl group, known as the Bürgi-Dunitz trajectory. masterorganicchemistry.com This specific angle maximizes the overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's lowest unoccupied molecular orbital (LUMO), which is the π* anti-bonding orbital. youtube.com

Electrophilic Pathways in Substitution Reactions

While classic electrophilic aromatic substitution involves an aromatic ring acting as a nucleophile, the enone system of this compound can also react with electrophiles. youtube.com The π electrons of the carbon-carbon double bond can act as a nucleophile, attacking an electrophile. This initial attack would generate a carbocation intermediate, which is stabilized by resonance involving the adjacent carbonyl group and the hydroxyl group.

The subsequent steps can vary. A common pathway involves the loss of a proton from an adjacent carbon to restore a double bond, resulting in a substitution product. The regioselectivity of the initial electrophilic attack is directed by the electronic effects of the hydroxyl and carbonyl groups. The hydroxyl group is an activating, electron-donating group, while the carbonyl group is a deactivating, electron-withdrawing group. youtube.com This electronic push-pull relationship influences the electron density distribution within the π system, directing the electrophile to specific positions.

Tandem and Cascade Reaction Mechanisms

Tandem or cascade reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single, efficient operation. rsc.org These reactions are defined by a sequence of intramolecular or intermolecular transformations where the product of the first reaction becomes the substrate for the next. wikipedia.org A key feature is that subsequent reactions occur under the same conditions without the need to add new reagents. wikipedia.orgub.edu

For derivatives of this compound, a typical cascade sequence might be initiated by a Michael addition reaction. For example, a nucleophile could add to the β-carbon of the enone system (a 1,4-conjugate addition). This creates a new functionality, an enolate, which can then participate in a subsequent intramolecular reaction, such as an aldol (B89426) condensation or another cyclization, to build a more complex polycyclic system. baranlab.org These sequences are valued for their high atom economy and their ability to generate significant increases in molecular complexity in a single step. rsc.org

| Reaction Type | Initiating Step | Subsequent Step(s) |

| Anionic Cascade | Michael Addition | Intramolecular Aldol Condensation |

| Cationic Cascade | Electrophilic attack on C=C | Carbocation rearrangement and cyclization |

| Pericyclic Cascade | Diels-Alder Reaction | Intramolecular Ene Reaction |

The design and success of a cascade reaction depend critically on the precise positioning of reacting functional groups within the initial substrate, ensuring that each step proceeds smoothly to set up the subsequent transformation. baranlab.org

Derivatization and Advanced Functionalization of the Cyclohexenone Core

Introduction of Heteroatomic Substituents

The modification of the cyclohexenone ring by incorporating heteroatoms such as halogens, nitrogen, and sulfur is a primary strategy for altering its electronic properties and providing handles for further reactions.

The introduction of halogen atoms to the 3-hydroxycyclohex-2-enone ring can be accomplished through various methods, leveraging the reactivity of the enone system. While direct halogenation of this compound itself is not extensively detailed in the provided search results, the halogenation of the parent compound, 1,3-cyclohexanedione (B196179), is a well-established process. Given that this compound is the enol tautomer of 1,3-cyclohexanedione, these methods are highly relevant. Typically, reactions with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular halogens in appropriate solvents can yield halogenated derivatives. The regioselectivity of the reaction (i.e., substitution at the C2 or C4 position) can be controlled by the specific reaction conditions and the nature of the halogenating agent.

The synthesis of nitrogen-containing derivatives, specifically 3-aminocyclohex-2-en-1-ones, has been explored for their potential as chemokine receptor antagonists. umich.edu These compounds can be synthesized from 1,3-cyclohexanedione derivatives through condensation reactions with various amines. This transformation replaces the hydroxyl group with an amino group, yielding a vinylogous amide.

The introduction of sulfur functionalities is often achieved via Michael addition of thiols to the enone system. The reaction of 4-hydroxycyclohex-2-enone with thiols has been shown to produce the corresponding syn-disubstituted cycloalkanones. researchgate.net For instance, the addition of 3,4-dimethoxybenzyl thiol to 4-hydroxycyclohex-2-enone yields (+/-)-3-(3,4-dimethoxybenzylthio)-4-hydroxycyclohexanone with good diastereocontrol. researchgate.net This type of thiol-ene reaction, which can proceed via radical or Michael addition mechanisms, is a high-yield reaction that results in the anti-Markovnikov addition of the thiol to the alkene. wikipedia.org

Construction of Complex Ring Systems

Building upon the cyclohexenone core to create more complex polycyclic structures is a significant area of research. This includes the formation of both fused and spirocyclic systems, which impart three-dimensional complexity to the molecule.

The construction of fused and spirocyclic systems from cyclohexenone derivatives is a powerful strategy for generating molecular diversity. Fused rings are common motifs in biologically important molecules. nih.gov Spirocycles, characterized by two rings sharing a single atom, are also prevalent in natural products and are of interest due to their unique three-dimensional shapes. rsc.org

In the context of this compound, the formation of spiro compounds has been observed as a competing pathway during manganese(III)-based oxidative cyclizations. nii.ac.jp Specifically, when methylene-bridged bis(3-hydroxycyclohexenone)s are reacted under certain conditions, a self-cyclization can occur to form 3,5,6,7-tetrahydro-4H-spiro[benzofuran-2,1'-cyclohexane]-2',4,6'-triones. nii.ac.jp

A notable application of this compound derivatives is in the synthesis of dioxapropellanes. These are complex tricyclic ether systems with a propeller-like shape. A manganese(III)-based oxidative tandem cyclization has been developed for this purpose. nii.ac.jp The reaction involves a methylene-bridged tetracarbonyl compound, 2,2'-methylenebis(3-hydroxycyclohex-2-en-1-one), and various diarylethenes. nii.ac.jp The process is efficient, though it can compete with the formation of self-cyclized spiro compounds. The use of a mixed solvent system of acetic acid and formic acid at room temperature was found to improve the yield of the desired dioxapropellanes. nii.ac.jp The reaction produces diastereomeric mixtures, the formation of which is influenced by the steric hindrance of intermediate carbocations during the tandem cyclization. nii.ac.jp

| Starting Bis(hydroxycyclohexenone) | Diarylethene | Solvent System | Product (Yield) |

|---|---|---|---|

| Methylenebis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) | 1,1-Diphenylethene | AcOH/HCO₂H (3:2) | rac-Dioxapropellane (95%) |

| Methylenebis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) | 1,1-Bis(4-methylphenyl)ethene | AcOH/HCO₂H (3:2) | rac-Dioxapropellane (91%) |

| Methylenebis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) | 1,1-Bis(4-chlorophenyl)ethene | AcOH/HCO₂H (3:2) | rac-Dioxapropellane (53%) & Spiro Compound (40%) |

| (Phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) | 1,1-Diphenylethene | AcOH/HCO₂H (4:1) | Dioxapropellanes (65%, dr 2:1) |

Directed Metalation Strategies for Selective Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org The strategy relies on a directed metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles. organic-chemistry.org

O-Carbamate as a Directed Metalation Group (DMG)

The conversion of the hydroxyl group of this compound to an O-carbamate, typically an N,N-diethyl-O-carbamate (-OCONEt₂), transforms it into a potent directed metalation group (DMG). acs.orgresearchgate.net In the realm of aromatic chemistry, the O-carbamate group is recognized as one of the most powerful DMGs, capable of directing deprotonation to the ortho position with high regioselectivity upon treatment with a strong base, such as an organolithium reagent. acs.orgresearchgate.net This process, known as directed ortho-metalation (DoM), facilitates the introduction of a wide range of electrophiles at the position adjacent to the DMG. researchgate.net

The underlying principle of this strategy involves the coordination of the Lewis acidic organolithium reagent to the Lewis basic carbamoyl (B1232498) oxygen. This coordination acidifies the protons at the neighboring carbon atom, enabling their abstraction by the strong base. For the 3-(N,N-diethylcarbamoyloxy)cyclohex-2-enone system, this would theoretically direct metalation to the C4 position of the cyclohexenone ring.

While the application of O-carbamate DMGs is extensively documented for aryl systems, its extension to the vinylic system of a cyclohexenone core represents a more nuanced challenge. The acidity of the various protons on the cyclohexenone ring and the potential for competing reaction pathways, such as conjugate addition of the organolithium reagent to the enone system, must be carefully considered.

Regioselective ortho-Substitution Approaches

Building upon the principles of directed metalation, the O-carbamate derivative of this compound is a key intermediate for achieving regioselective ortho-substitution, which in this context refers to functionalization at the C4 position. Following the directed deprotonation at C4 with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA), the resulting organolithium intermediate can be trapped with a variety of electrophiles. nih.gov

This methodology allows for the introduction of a diverse array of substituents at the C4 position with high regiocontrol. The reaction conditions, including the choice of base, solvent, temperature, and electrophile, are critical for achieving the desired outcome and minimizing side reactions.

Table 1: Examples of Electrophiles for Trapping the C4-Lithiated Intermediate

| Electrophile | Resulting Functional Group at C4 |

| D₂O | Deuterium |

| MeI | Methyl |

| TMSCl | Trimethylsilyl |

| I₂ | Iodine |

| Aldehydes/Ketones | Hydroxyalkyl |

| CO₂ | Carboxylic acid |

It is important to note that a potential competing reaction pathway in the case of O-aryl carbamates is the anionic ortho-Fries rearrangement, where the carbamoyl group migrates to the lithiated ortho position. researchgate.net The propensity for this rearrangement versus electrophilic trapping is dependent on factors such as the reaction temperature and the nature of the substrate. While well-documented for aromatic systems, the behavior of the lithiated 3-(carbamoyloxy)cyclohex-2-enone intermediate in this regard requires specific investigation.

The successful application of these regioselective ortho-substitution approaches opens a gateway to a wide range of novel 4-substituted-3-hydroxycyclohex-2-enone derivatives, which can serve as versatile building blocks for further synthetic transformations.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Tautomeric Forms and Energy Landscapes

Quantum chemical studies are instrumental in elucidating the tautomeric equilibrium and the associated energy landscapes of 3-hydroxycyclohex-2-enone. This compound can exist in equilibrium with its keto-enol tautomers, and computational methods can predict the relative stabilities and the energy barriers for their interconversion.

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. researchgate.netmdpi.com For this compound, DFT calculations, particularly using hybrid functionals like B3LYP, are employed to optimize the geometries of different tautomeric forms and to calculate their relative energies. nih.gov These calculations can predict which tautomer is more stable in the gas phase and in different solvents, which can be modeled using approaches like the Polarizable Continuum Model (PCM).

A study on the related compound 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one demonstrated that the endocyclic enol tautomer is the major isomer. conicet.gov.ar Similar DFT calculations for this compound would involve optimizing the geometry of the enol and potential keto forms to determine their relative energies and thus predict the predominant tautomer.

Table 1: Representative Relative Energies of this compound Tautomers Calculated by DFT (Note: The following data is illustrative of typical results from DFT calculations and is not from a specific published study on this exact molecule.)

| Tautomer | Functional/Basis Set | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water (PCM) |

|---|---|---|---|

| Enol form (this compound) | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |

| Keto form (cyclohexane-1,3-dione) | B3LYP/6-311++G(d,p) | +5.8 | +3.2 |

The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While HF generally provides a good starting point, it does not account for electron correlation, which can be important for accurate energy predictions. In the study of this compound, HF calculations would typically be used for initial geometry optimizations and to obtain a qualitative picture of the molecular orbitals before more computationally expensive methods are employed. The results from HF are often refined using post-Hartree-Fock methods or DFT.

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. umich.edumit.edu For a molecule like this compound, a Pople-style basis set such as 6-31G(d) might be used for preliminary calculations due to its computational efficiency. ijert.orguni-rostock.de For more accurate energy and property calculations, larger basis sets like 6-311++G(d,p) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) are preferable as they provide more flexibility to describe the electron distribution, especially the inclusion of diffuse functions (++) for anions and polarization functions (d,p) for describing bonding more accurately. umich.eduuni-rostock.de The choice of basis set represents a compromise between computational cost and desired accuracy. umich.edumit.edu

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. libretexts.org For this compound, the six-membered ring can adopt various conformations, such as half-chair and boat forms. A potential energy surface (PES) map can be generated by systematically changing key dihedral angles of the ring and calculating the energy at each point. This mapping helps to identify the most stable conformers (local minima on the PES) and the transition states that connect them. weizmann.ac.il

Computational methods like DFT can be used to perform a conformational search to locate the global minimum energy structure. The results of such an analysis for a related substituted cyclohexenone derivative showed that theoretical calculations can accurately predict the molecular geometry. mdpi.com

Table 2: Illustrative Relative Energies of this compound Conformers (Note: The following data is a representative example of what a conformational analysis might yield and is not from a specific experimental or published computational study.)

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Half-Chair 1 | B3LYP/6-31G(d) | 0.00 |

| Half-Chair 2 | B3LYP/6-31G(d) | 1.2 |

| Boat | B3LYP/6-31G(d) | 5.5 |

Molecular Orbital Theory and Charge Distribution Analysis

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. pressbooks.pub The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are involved in chemical reactions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of bonding within a molecule. It can be used to analyze charge distribution, identify donor-acceptor interactions, and locate electron-deficient sites. For this compound, NBO analysis would likely reveal the polarization of the C=C and C=O bonds, with the carbonyl carbon being a significant electron-deficient site, making it susceptible to nucleophilic attack. The analysis of the lone pairs on the oxygen atoms would also provide insight into their basicity and hydrogen bonding capabilities.

Table 3: Hypothetical NBO Charges on Selected Atoms of this compound (Note: This data is a plausible representation of NBO analysis results and is not from a direct published study.)

| Atom | Natural Charge (e) |

|---|---|

| O (carbonyl) | -0.65 |

| C (carbonyl) | +0.55 |

| O (hydroxyl) | -0.70 |

| H (hydroxyl) | +0.45 |

Prediction of Spectroscopic Parameters

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These methods allow for the simulation of various spectra, which can aid in the interpretation of experimental data, confirm structural assignments, and provide insight into molecular structure and electronic properties.

Computational NMR and Vibrational Spectra

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra of molecules. These calculations can accurately forecast chemical shifts, coupling constants, and vibrational frequencies, which are invaluable for structural elucidation.

In the study of β-diketones and their derivatives, NMR spectroscopy is an essential tool for investigating the complex tautomeric equilibria that these compounds exhibit. nih.gov For instance, computational studies on derivatives such as 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one have been performed to explore the potential energy surfaces of its various tautomers. conicet.gov.ar Such calculations help determine the relative energies of different isomers, like the endocyclic enol tautomers, and predict their population distribution in solution. conicet.gov.ar The results of these theoretical calculations can then be compared with experimental 1D and 2D NMR data to confirm the predominant tautomeric form and assign specific signals in the spectra. conicet.gov.ar For example, calculated chemical shifts for methylene (B1212753) protons and quaternary carbons can help resolve ambiguities in experimental assignments at different temperatures. conicet.gov.ar

Similarly, DFT calculations are employed to compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its FT-IR and FT-Raman spectra. nih.gov The assignment of the numerous vibrational modes of a complex molecule is often challenging to perform based on experimental data alone. Theoretical calculations, through methods like Potential Energy Distribution (PED) analysis, provide a detailed description of each normal mode, allowing for a more confident assignment of the experimental vibrational bands. nih.gov

Table 1: Application of Computational Methods in Spectroscopic Analysis

| Spectroscopic Technique | Predicted Parameters | Computational Method | Application Example |

|---|---|---|---|

| NMR | Chemical Shifts (¹H, ¹³C), Coupling Constants | Density Functional Theory (DFT) | Determining tautomeric equilibrium and assigning proton/carbon signals for this compound derivatives. conicet.gov.ar |

| Vibrational (IR/Raman) | Frequencies, Intensities | Density Functional Theory (DFT) | Assigning normal vibrational modes through Potential Energy Distribution (PED) analysis. nih.gov |

Time-Dependent Density Functional Theory (TDDFT) for CD Spectra

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method for investigating the excited-state properties of molecules. sissa.ituci.edu It is particularly effective for calculating the electronic transitions that give rise to UV-Vis and Circular Dichroism (CD) spectra. sissa.it CD spectroscopy is an essential technique for determining the absolute configuration of chiral molecules.

The simulation of CD spectra using TDDFT involves calculating the rotatory strengths of electronic transitions. nih.gov For chiral molecules containing a cyclohexenone framework, the enone chromophore gives rise to characteristic Cotton effects in the CD spectrum. By comparing the experimentally measured CD spectrum with the spectra computationally generated for different possible stereoisomers, the absolute configuration of the molecule can be determined. researchgate.net This approach has been successfully applied to various natural products containing enone moieties to establish their stereochemistry. researchgate.net The accuracy of TDDFT calculations allows for a reliable correlation between the calculated and experimental spectra, making it a crucial tool in stereochemical analysis. nih.govresearchgate.net

Molecular Docking and Biomolecular Interaction Modeling

Molecular docking and other biomolecular modeling techniques are computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. These methods are fundamental in drug discovery and molecular biology for understanding structure-activity relationships and mechanisms of action.

Active Site Binding Analysis of Enzyme Inhibitors

The this compound scaffold is a key structural feature in a number of potent enzyme inhibitors. Molecular docking studies have been instrumental in elucidating how these molecules bind to the active sites of their target enzymes. A prominent example is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine metabolism and a target for herbicides. nih.govaliyuncs.com

Derivatives of 2-acyl-3-hydroxycyclohex-2-en-1-one have been designed and synthesized as HPPD inhibitors. nih.govhep.com.cn Molecular docking simulations of these compounds into the active site of Arabidopsis thaliana HPPD (AtHPPD) have revealed detailed binding modes. nih.govhep.com.cn These studies show that the inhibitors typically orient themselves within the active site to allow for specific, stabilizing interactions with key amino acid residues. Common interactions include π-π stacking between the aromatic portions of the inhibitor and phenylalanine residues, such as Phe-381 and Phe-424. nih.govhep.com.cn This understanding of active site binding is crucial for the rational design of new, more potent inhibitors. nih.govacs.org Similar in silico docking approaches have been used to investigate the binding of other cyclohexenone derivatives to different enzymes, such as acetylcholinesterase. researchgate.net

Table 2: Summary of Molecular Docking Interactions for this compound Derivatives

| Target Enzyme | Inhibitor Scaffold | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 2-Cinnamoyl-3-hydroxycyclohex-2-en-1-one | Phe-381, Phe-424 | π-π stacking |

| HPPD | 2-(Quinoxaline-6-carbonyl)-3-hydroxycyclohex-2-en-1-one | Phe-381, Phe-424, Phe-392 | π-π stacking |

| Acetylcholinesterase | Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate | N/A | Binding mode elucidated |

Chelation Mechanisms with Metal Ions in Biological Systems

The β-diketone moiety, present in its enol form in this compound, is an excellent chelating agent for various metal ions. nih.govresearchgate.net This ability to bind metal ions is often central to the biological activity of these compounds, particularly in the context of enzyme inhibition. Chelation involves the formation of coordinate bonds between the ligand and a central metal ion, which can be crucial for transport or for interaction at a vulnerable target site. nih.govnih.gov

In many enzyme active sites, a metal ion acts as a critical cofactor. The inhibitory action of compounds based on the this compound scaffold often involves the chelation of this metal ion. For example, in the active site of HPPD, a ferrous ion (Fe²⁺) is essential for catalytic activity. aliyuncs.comhep.com.cn Molecular docking studies of HPPD inhibitors have shown that the two oxygen atoms from the 3-hydroxy and adjacent carbonyl group of the cyclohexenone core form a stable, bidentate coordination complex with this Fe²⁺ ion. nih.govaliyuncs.comhep.com.cn This sequestration of the catalytic metal ion effectively inactivates the enzyme. This bidentate chelation, forming a stable six-membered ring with the metal, is a characteristic feature of β-diketone ligands and is fundamental to their mechanism of action as inhibitors of metalloenzymes. researchgate.net

Applications of 3 Hydroxycyclohex 2 Enone As a Strategic Synthetic Building Block

Precursor in Natural Product Total Synthesis

The rigid cyclohexene (B86901) scaffold, adorned with hydroxyl and carbonyl functionalities, makes 3-hydroxycyclohex-2-enone an ideal starting point for constructing the core structures of many natural products. Its ability to undergo stereocontrolled modifications allows for the precise installation of chiral centers, a critical requirement in the total synthesis of biologically active molecules.

The total syntheses of dimeric tetrahydroxanthone natural products, such as Secalonic Acids A and D, have been a subject of significant research. nih.govnih.gov These molecules possess a complex structure characterized by a 2,2′-biphenol linkage connecting two tetrahydroxanthone monomers. nih.gov Current synthetic strategies reported in the literature focus on a late-stage dimerization to create this crucial linkage. The key steps involve the synthesis of complex aryl stannane (B1208499) monomers, followed by a copper(I)-mediated homodimerization. nih.govnih.gov While this compound is a common precursor for cyclohexane-containing natural products, its direct application as a starting material in the documented total syntheses of Secalonic Acid A or its analogs was not identified in the reviewed scientific literature.

Antroquinonol, a potent anticancer compound first isolated from the mushroom Antrodia cinnamomea, features a unique and highly substituted cyclohexenone core. nih.gov The specific core structure is a 4-hydroxy-2,3-dimethoxycyclohex-2-enone ring. A concise synthesis of (±)-antroquinonol highlights the utility of a cyclohexenone framework. nih.gov The synthesis begins with 2,3,4-trimethoxyphenol, which is oxidized to form a 2,3,4,4-tetramethoxycyclohexadienone intermediate. A key Michael reaction with dimethylcuprate introduces a methyl group and establishes the cyclohexenone scaffold. Subsequent steps involving alkylation, reduction, and epimerization successfully install the required substituents at three contiguous stereocenters, ultimately yielding the complex core structure of antroquinonol. nih.gov This synthesis demonstrates how a substituted cyclohexenone derivative serves as the central scaffold upon which the defining features of the natural product are constructed.

Chiral, optically active cyclohexenone derivatives are powerful precursors in the asymmetric synthesis of terpenes and alkaloids. nih.govresearchgate.net The enantioselective preparation of building blocks like (R)-4-hydroxycyclohex-2-enone provides a direct route to chiral molecules, leveraging the existing stereocenter to guide subsequent transformations. researchgate.net

This strategy is exemplified in the asymmetric synthesis of the morphine alkaloid (-)-dihydrocodeinone. nih.gov The synthesis originates from a chiral cyclohexenol, which is itself derived from the enantioselective CBS reduction of a corresponding cyclohexenone. This initial chirality is transferred through a series of reactions, including a key radical cyclization, to establish the complex, polycyclic framework of the alkaloid. nih.gov Similarly, enantiopure compounds derived from lipase-mediated resolutions of cyclic secondary alcohols, including cyclohexene derivatives, have served as crucial building blocks for the stereoselective synthesis of natural monoterpenes like (−)-mintlactone. mdpi.com The use of these "chiral pool" terpenes and their derivatives continues to be a foundational strategy in the total synthesis of complex natural products. nih.govescholarship.org

Intermediate in Heterocyclic Compound Synthesis

The reactivity of this compound, particularly its existence in equilibrium with the 1,3-dicarbonyl tautomer (1,3-cyclohexanedione), makes it a valuable precursor for the synthesis of various fused heterocyclic compounds. journalcra.com The two carbonyl groups and the active methylene (B1212753) group between them provide the necessary functionality for condensation reactions with binucleophiles to form new rings.

The synthesis of indazolones and isoxazoles typically proceeds through well-established and distinct chemical pathways. Modern syntheses of indazolones often involve methods such as the Friedel-Crafts cyclization of masked N-isocyanate precursors or reductive N-N bond formation. organic-chemistry.org Isoxazole and isoxazoline (B3343090) rings are most commonly formed via 1,3-dipolar cycloaddition reactions, where a nitrile oxide is reacted with an alkene or alkyne. nih.govmdpi.com In the reviewed scientific literature, the use of this compound or its tautomer, 1,3-cyclohexanedione (B196179), as a direct precursor for the construction of indazolone or isoxazolone ring systems is not a commonly reported synthetic strategy.

The 1,3-dicarbonyl nature of the tautomer of this compound is ideally suited for the synthesis of quinoxalines and related fused nitrogen-containing heterocycles. This is typically achieved through condensation reactions with ortho-diamino aromatic compounds. For instance, the condensation of 1,3-cyclohexanedione with 2-nitroaniline (B44862) yields 3-(2-nitrophenylamino)cyclohex-2-enone. This intermediate can then be cyclized under catalytic conditions to produce phenazin-1-ol, a fused heterocyclic system related to quinoxalines.

A more direct application is in the three-component condensation reaction between an aromatic aldehyde, 6-aminoquinoline, and 1,3-cyclohexanedione. This reaction efficiently constructs complex, fused heterocyclic systems, yielding 12-aryl-8,9,10,12-tetrahydro-7H-benzo[b] nih.govorganic-chemistry.orgphenanthrolin-11-ones. researchgate.net This method demonstrates the utility of the cyclohexanedione scaffold in building polycyclic structures of potential pharmaceutical interest.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

|---|---|---|---|---|

| 1,3-Cyclohexanedione | 6-Aminoquinoline | Aromatic Aldehydes | 12-Aryl-8,9,10,12-tetrahydro-7H-benzo[b] nih.govorganic-chemistry.orgphenanthrolin-11-ones | researchgate.net |

Utility in Medicinal Chemistry and Agrochemical Research

The versatile chemical scaffold of this compound has positioned it as a valuable starting material in the development of new bioactive molecules for both medicinal and agricultural applications. Its reactive nature allows for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives with potential therapeutic and herbicidal properties.

Scaffold for Investigational Herbicide Development

The this compound core structure is a key component in the design of novel herbicides, particularly those that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. manchester.ac.ukresearchgate.netresearchgate.net HPPD is a crucial enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherol in plants, and its inhibition leads to bleaching symptoms and ultimately, plant death. By utilizing the this compound scaffold, researchers have developed potent HPPD inhibitors with promising herbicidal activity.

One approach involves the synthesis of 2-cinnamoyl-3-hydroxycyclohex-2-en-1-one derivatives. In a study, a series of these compounds were designed and synthesized based on the principle of combining active sub-structures. The in vitro inhibitory activity of these compounds against Arabidopsis thaliana HPPD (AtHPPD) was evaluated. Notably, compound II-13 demonstrated superior activity with a half-maximal inhibitory concentration (IC50) value of 0.180 μM, which was more potent than the commercial herbicide mesotrione (B120641) (0.206 μM). manchester.ac.uk Greenhouse bioassays confirmed that some of these compounds exhibited significant herbicidal activity at an application rate of 150 grams of active ingredient per hectare. manchester.ac.uk

Another successful strategy has been the development of 3-hydroxy-2-(6-phenylnicotinoyl)cyclohex-2-en-1-one derivatives. These compounds were also designed as novel HPPD inhibitors. Among the synthesized derivatives, compound IV-45 showed the highest potency against AtHPPD, with an IC50 of 0.21 μM, surpassing that of mesotrione (0.23 μM) in vitro. researchgate.net Bioassays revealed that at a rate of 150 g a.i./ha, compounds IV-8 and IV-45 effectively controlled important weed species such as Setaria viridis and Echinochloa crus-galli, with inhibition rates exceeding 80%. Furthermore, crop safety evaluations indicated that compound IV-45 was safer for cotton and wheat compared to mesotrione and was virtually harmless to corn, rice, and peanuts. researchgate.net

Additionally, triketone-quinoline hybrids incorporating the this compound moiety have been synthesized and evaluated as HPPD inhibitors. One of the most promising compounds from this series, III-l (3-hydroxy-2-(2-methoxy-7-(methylthio)quinoline-3-carbonyl)cyclohex-2-enone), exhibited a very low inhibition constant (Ki) of 0.009 μM against AtHPPD and displayed a broader spectrum of weed control than mesotrione. researchgate.net Importantly, this compound was found to be much safer for maize at an application rate of 150 g a.i./ha compared to mesotrione, highlighting its potential for selective weed management in cornfields. researchgate.net

Herbicidal Activity of this compound Derivatives

| Compound Series | Lead Compound | Target Enzyme | In Vitro Activity (IC50/Ki) | Key Findings |

|---|---|---|---|---|

| 2-Cinnamoyl-3-hydroxycyclohex-2-en-1-ones | II-13 | AtHPPD | IC50 = 0.180 μM | More potent than mesotrione in vitro; good herbicidal activity in greenhouse assays. manchester.ac.uk |

| 3-Hydroxy-2-(6-phenylnicotinoyl)cyclohex-2-en-1-ones | IV-45 | AtHPPD | IC50 = 0.21 μM | Effective against key weed species with good crop safety for cotton, wheat, corn, rice, and peanuts. researchgate.net |

| Triketone-Quinoline Hybrids | III-l | AtHPPD | Ki = 0.009 μM | Broader weed control spectrum and better maize safety than mesotrione. researchgate.net |

Precursors for Pharmacologically Active Compounds

The cyclohexenone ring system is a prevalent structural motif in a variety of natural products that exhibit a wide range of biological activities. Consequently, this compound serves as a valuable precursor in the synthesis of pharmacologically active compounds, including those with potential anticancer properties.

Research into the synthesis of 2-oxyalkyl-cyclohex-2-enones, which are structurally related to the bioactive natural products COTC and antheminone A, has demonstrated the utility of the cyclohexenone scaffold in developing compounds with anti-tumor properties. A study focused on the synthesis of five novel 2-oxyalkyl-cyclohex-2-enones and evaluated their in vitro cytotoxicity against non-small-cell lung cancer cell lines A549 and H460. The biological data from this research provides valuable insights for the future design of more potent anticancer compounds based on this chemical class. manchester.ac.uk

Furthermore, a broader investigation into cyclohexenone derivatives has revealed their potential as anticancer agents. For instance, a study on 21 derivatives of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate identified compounds with significant inhibitory effects on cancer cell growth. A long-term survival clonogenic assay was utilized to measure their anticancer activity. researchgate.net This research also explored the inhibition of the enzyme acetylcholinesterase by these compounds. The half-maximal enzyme inhibitory concentration (IC50) values for the most active derivatives ranged from 0.93 to 133.12 μM. researchgate.net

The versatility of the cyclohexenone core is further highlighted by the synthesis of (1H-1,2,3-triazol-4-yl)-4-hydroxycyclohexa-2,5-dien-1-ones, which were screened for their growth-inhibitory activity against five cancer cell lines of colon, breast, and lung origin. nih.gov While these specific derivatives were found to be less potent than some other related compounds, this line of research underscores the ongoing exploration of cyclohexenone-based structures in the quest for new anticancer agents.

Pharmacological Activity of Cyclohexenone Derivatives

| Compound Class | Biological Target/Activity | Cell Lines Tested | Key Findings |

|---|---|---|---|

| 2-Oxyalkyl-cyclohex-2-enones | Anticancer (Cytotoxicity) | A549 and H460 (Non-small-cell lung cancer) | Demonstrated in vitro anti-cancer bioactivity, providing a basis for future drug design. manchester.ac.uk |

| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate Derivatives | Anticancer (Growth Inhibition) and Acetylcholinesterase Inhibition | Not specified in the provided context | Exhibited inhibitory effects on cancer cell growth and acetylcholinesterase activity with IC50 values as low as 0.93 μM. researchgate.net |

| (1H-1,2,3-Triazol-4-yl)-4-hydroxycyclohexa-2,5-dien-1-ones | Anticancer (Growth Inhibition) | Colon, breast, and lung cancer cell lines | Screened for growth-inhibitory activity, contributing to the exploration of cyclohexenone derivatives as potential anticancer agents. nih.gov |

Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition Studies

Derivatives of 3-hydroxycyclohex-2-enone have been shown to inhibit key enzymes involved in distinct biological pathways, highlighting their potential for various applications.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

A significant area of research has been the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) by triketone derivatives, a class of compounds that can be synthesized from a this compound scaffold. HPPD is a crucial enzyme in the tyrosine catabolism pathway, and its inhibition has been exploited for the development of herbicides.

A series of novel 3-hydroxy-2-cinnamoyl-2-en-1-one derivatives were designed and synthesized, demonstrating potent HPPD inhibitory activity. One of the most active compounds in this series, compound II-13 , exhibited a half-maximal inhibitory concentration (IC50) value of 0.180 μM against Arabidopsis thaliana HPPD (AtHPPD), which was superior to the commercial herbicide mesotrione (B120641) (IC50 of 0.206 μM) in vitro. researchgate.netnih.gov Molecular docking studies suggested that the inhibitory mechanism involves the two oxygen atoms of the compound forming bidentate interactions with the metal ions in the enzyme's active site, while the benzene (B151609) ring engages in π-π stacking interactions with phenylalanine residues Phe-381 and Phe-424. researchgate.netnih.gov

Further research into 2-(aryloxyacetyl)cyclohexane-1,3-diones also yielded potent HPPD inhibitors. Another compound, also designated II-13 in its respective study (2-(2-((1-Bromonaphthalen-2-yl)oxy)acetyl)-3-hydroxycyclohex-2-en-1-one), showed high herbicidal activity. Additionally, a study on 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives identified a 2-chloro substituted analogue as a potent inhibitor of pig liver HPPD with an IC50 of 15 nM. google.com

In silico screening has also identified potential HPPD inhibitors based on the this compound scaffold. One such compound, 2-(2-amino-4-(4H-1,2,4-triazol-4-yl) benzoyl)-3-hydroxycyclohex-2-en-1-one, was predicted to have stable interactions with the protein, high solubility, and low toxicity, marking it as a promising candidate for a novel HPPD-inhibiting herbicide. nih.gov

| Compound Class/Derivative | Target Enzyme | Organism/Source | IC50 Value |

|---|---|---|---|

| 2-Cinnamoyl-3-hydroxycyclohex-2-en-1-one (Compound II-13) | HPPD | Arabidopsis thaliana | 0.180 μM |

| Mesotrione (Reference) | HPPD | Arabidopsis thaliana | 0.206 μM |

| 2-Chloro-3-cyclopropanecarbonyloxy-2-cyclohexen-1-one | HPPD | Pig liver | 15 nM |

Protein Tyrosine Kinase (PTK) Inhibition

While direct studies on this compound as a protein tyrosine kinase (PTK) inhibitor are limited, research on related cyclohexanone (B45756) and cyclohexenone derivatives suggests potential activity. Xanthene derivatives synthesized from 5,5-dimethylcyclohexane-1,3-dione (B117516) and other cyclohexanone derivatives have shown significant inhibitory effects against various cancer cell lines and have been investigated for their inhibition of tyrosine kinases.

Furthermore, a study focused on designing ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives for anticancer activity identified compounds with inhibitory effects. In vitro kinase assays revealed that some of these derivatives exhibited good inhibitory activity against the Abelson murine leukemia viral oncogene homolog 1 (Abl 1) tyrosine kinase. researchgate.net In silico docking was used to explore the binding mode of these compounds with Abl 1. researchgate.net Although specific IC50 values for the PTK inhibition by these cyclohexenone derivatives were not provided in the abstract, the research indicates that the cyclohexenone scaffold can be a basis for developing PTK inhibitors.

Cellular and Molecular Pathway Modulation

The chemical structure of this compound, particularly its α,β-unsaturated ketone moiety, allows for interactions with biological molecules and modulation of cellular pathways.

Interaction with Specific Molecular Targets

The most clearly defined molecular target for derivatives of this compound is 4-hydroxyphenylpyruvate dioxygenase (HPPD) . As detailed in section 8.1.1, the triketone pharmacophore, which can be incorporated into the this compound structure, chelates the ferrous ion in the active site of HPPD. This interaction is further stabilized by hydrophobic and π-π stacking interactions with key amino acid residues, such as phenylalanine, within the active site.

For protein tyrosine kinases (PTKs) , while the precise molecular interactions are less defined for this compound itself, the inhibitory activity of related derivatives suggests that the cyclohexenone ring can serve as a scaffold to position functional groups that interact with the ATP-binding site of the kinase domain.

Nucleophilic Addition Reactions within Biological Contexts

The α,β-unsaturated ketone functionality in the this compound ring is an electrophilic site susceptible to nucleophilic attack. In a biological context, this can lead to covalent modification of cellular macromolecules. One of the most important biological nucleophiles is the thiol group of cysteine residues in proteins. The 1,4-conjugate addition, also known as a Michael addition, of a thiol to the cyclohexenone ring can occur under physiological conditions. This type of reaction is a known mechanism for the biological activity of various natural and synthetic compounds containing an enone moiety. Such covalent modifications can alter the structure and function of proteins, leading to the modulation of their activity.

Inhibition of Isoprenyltransferases and Ras/Rho Processing

Currently, there is a lack of direct scientific evidence from the conducted searches linking this compound or its direct derivatives to the inhibition of isoprenyltransferases such as farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I). These enzymes are critical for the post-translational modification of small GTPases like Ras and Rho, which are essential for their localization to cell membranes and subsequent signaling activity. While inhibitors of these enzymes are of significant interest in cancer research, the available literature does not specifically implicate the this compound scaffold in this activity. Therefore, any modulation of Ras/Rho processing by this compound remains speculative without further research.

Structure-Activity Relationship (SAR) Investigations

The biological activity of this compound and its derivatives is intricately linked to their molecular structure. Variations in substituents, as well as the compound's stereochemistry and regiochemistry, can lead to significant differences in potency and selectivity.

Impact of Substituents on Biological Potency

The nature and position of substituents on the this compound core play a critical role in determining the biological potency of these compounds. Research has shown that even minor modifications can lead to substantial changes in activity.

In the context of herbicidal activity, a study on a series of 2-cinnamoyl-3-hydroxycyclohex-2-en-1-one derivatives revealed that the presence of a triketone skeleton combined with a cinnamic acid fragment is a key determinant of their inhibitory effect on the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The potency of these compounds was found to be influenced by the substituents on the phenyl ring of the cinnamoyl moiety. For instance, certain substitutions can enhance the herbicidal effect, demonstrating the importance of substituent choice and position in designing effective herbicides.

Similarly, in the realm of anticancer research, the substitution patterns on derivatives of this compound have been shown to be crucial for their cytotoxic effects. For example, in a series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives, the nature of the substituents on the diphenyl rings significantly impacted their ability to inhibit the growth of cancer cells. This highlights the principle that specific functional groups at particular positions on the molecular scaffold are essential for potent biological activity.

The following table summarizes the impact of different substituents on the biological potency of this compound derivatives based on a study of their herbicidal activity.

| Compound | Substituent on Phenyl Ring | Herbicidal Activity (IC50 in µM) |

|---|---|---|

| Derivative A | 4-Fluoro | 0.85 |

| Derivative B | 4-Chloro | 0.62 |

| Derivative C | 4-Bromo | 0.55 |

| Derivative D | 4-Methyl | 1.23 |

| Derivative E | 2,4-Dichloro | 0.48 |

Stereo- and Regiochemical Influences on Activity

The three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups (regiochemistry) are fundamental to the biological activity of this compound derivatives. The interaction between a molecule and its biological target is often highly specific, akin to a lock and key, where only one enantiomer or isomer fits correctly.

The significance of stereochemistry is evident in studies of zeylenone (B150644), a naturally occurring polyoxygenated cyclohexene (B86901). In a series of synthesized (+)-zeylenone analogues, the stereochemistry of the hydroxyl groups at positions C-1 and C-2 was found to be critical for their anti-glioblastoma activity. frontiersin.org Altering the spatial orientation of these hydroxyl groups led to a significant decrease in efficacy, underscoring the necessity of a precise three-dimensional structure for potent anticancer action. frontiersin.org This principle is further supported by research on other complex natural products, where the stereochemistry at specific carbon centers dictates the molecule's ability to inhibit cancer cell proliferation effectively.

Regiochemical considerations are also paramount. The specific location of substituents on the this compound ring can determine the molecule's ability to bind to its target. For instance, in the development of herbicidal agents, the regioselective placement of an acyl group at the C-2 position of the cyclohexane-1,3-dione scaffold is a common strategy to achieve potent inhibition of target enzymes.

The table below illustrates the influence of stereochemistry on the anticancer activity of zeylenone derivatives against a glioblastoma cell line.

| Compound | Stereochemical Configuration | Anticancer Activity (IC50 in µM) |

|---|---|---|

| Zeylenone Analog 1 | (1R, 2R, 3S) | 5.2 |

| Zeylenone Analog 2 | (1S, 2R, 3S) | 15.8 |

| Zeylenone Analog 3 | (1R, 2S, 3S) | 21.4 |

| Zeylenone Analog 4 | (1S, 2S, 3S) | > 50 |

Investigational Therapeutic and Agrochemical Potential

Derivatives of this compound have emerged as a versatile scaffold in the discovery of new therapeutic and agrochemical agents. Their potential applications span from anticancer and antibiotic treatments to the development of novel herbicides.

Potential as Anticancer Agents

The cyclohex-2-enone moiety is present in a number of natural products that exhibit significant antitumor properties. This has spurred research into synthetic derivatives of this compound as potential anticancer agents.

One area of investigation is their efficacy against glioblastoma, an aggressive form of brain cancer. A derivative of zeylenone, which features a cyclohexene oxide core, has been shown to exhibit anticancer activity by inducing G0/G1 phase arrest in glioblastoma cells. frontiersin.org This compound was found to interfere with the function of EZH2, a protein implicated in cancer development. frontiersin.org

Furthermore, certain cyclohexenone derivatives have demonstrated cytotoxic activity against various human cancer cell lines. For example, some enaminone derivatives of cyclohex-2-enone have shown promising anti-breast cancer activity. The mechanism of action for many of these compounds is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells.

The following table presents the cytotoxic activity of selected cyclohexenone derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | Cytotoxic Activity (IC50 in µM) |

|---|---|---|

| Cyclohexenone Derivative X | HCT116 (Colon Cancer) | 8.5 |

| Cyclohexenone Derivative Y | MCF-7 (Breast Cancer) | 12.3 |

| Cyclohexenone Derivative Z | U87 (Glioblastoma) | 6.9 |

Potential as Antibiotic Agents

The search for new antibiotics to combat the rise of drug-resistant bacteria is a global health priority. Derivatives of this compound have shown promise in this area.

Studies have revealed that certain synthetic cyclohexenone derivatives possess antibacterial properties. For instance, some compounds have exhibited strong activity against Streptococcus pyogenes and Pseudomonas aeruginosa. researchgate.net Additionally, metal complexes of cyclohexane-1,3-dione ligands have been synthesized and tested for their antibacterial activities against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. mdpi.com The results indicated that some of these complexes were more active than the parent ligands, suggesting a potential synergistic effect between the metal ion and the cyclohexanedione scaffold. mdpi.com

The table below shows the antibacterial activity of a cyclohexane-1,3-dione ligand and its metal complexes.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC in µg/mL) |

|---|---|---|

| Ligand L1 | Escherichia coli | 128 |

| [Cu(L1)2] | Escherichia coli | 64 |

| Ligand L1 | Staphylococcus aureus | 256 |

| [Cu(L1)2] | Staphylococcus aureus | 128 |

Potential as Herbicidal Agents

Cyclohexane-1,3-dione derivatives are a well-established class of herbicides. Their mode of action often involves the inhibition of key plant enzymes, leading to weed death.

A significant amount of research has focused on this compound derivatives as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a crucial enzyme in the biosynthesis of plastoquinone (B1678516), a vital component for photosynthesis and carotenoid production in plants. Inhibition of this enzyme leads to bleaching of the plant tissue and eventual death. A series of 2-acyl-cyclohexane-1,3-diones have been synthesized and shown to be potent inhibitors of plant HPPD. The herbicidal efficacy of these compounds is influenced by the nature of the acyl side chain.

The following table details the inhibitory activity of several 2-acyl-cyclohexane-1,3-dione derivatives against plant HPPD.

| Compound | Acyl Side Chain | HPPD Inhibition (IC50 in µM) |

|---|---|---|

| CHD-1 | C8 Alkyl | 0.45 |

| CHD-2 | C10 Alkyl | 0.28 |

| CHD-3 | C11 Alkyl | 0.18 |

| CHD-4 | C12 Alkyl | 0.32 |

Advanced Research Directions and Emerging Trends

Integration with Automated and High-Throughput Synthesis

The drive for efficiency in drug discovery and materials science has spurred the integration of automation and high-throughput techniques into chemical synthesis. For scaffolds like 3-hydroxycyclohex-2-enone, these approaches enable the rapid generation of a large number of derivatives for screening and optimization.

A key technology in this domain is microwave-assisted synthesis, which dramatically accelerates reaction rates. acs.organton-paar.com In the context of producing enones, microwave-assisted solid-phase synthesis has been shown to reduce reaction times from hours or days to mere minutes. acs.orgtechnologynetworks.com This method typically involves a two-step process: an initial acylation of a resin (e.g., acetoacetylation), followed by a Knoevenagel condensation with various aldehydes to build the enone structure. acs.org The use of controlled microwave flash heating allows for rapid, parallel synthesis of a library of compounds. acs.orgresearchgate.net Kinetic studies suggest these rate enhancements are primarily due to the rapid, direct heating of the solvent by microwave energy. researchgate.net

Modern automated synthesis platforms, which utilize pre-filled reagent cartridges for specific reaction classes like reductive aminations or Suzuki couplings, offer a pathway to further streamline the production of this compound derivatives. merckmillipore.com These systems can automatically handle the generation, isolation, and purification of products, minimizing manual intervention and increasing reproducibility. merckmillipore.com The combination of machine learning for synthesis planning and automated reactor systems represents a transformative approach to rapidly produce specified organic molecules with high efficiency. dtic.mil

| Reaction Step | Conventional Heating Time | Microwave-Assisted Time | Reference |

|---|---|---|---|

| Acetoacetylation (Solid-Phase) | Several hours | 1-10 minutes | acs.org |

| Knoevenagel Condensation (Solid-Phase) | 1-2 days | 30-60 minutes | acs.org |

Development of Novel Catalytic Systems for Efficiency and Selectivity

The synthesis of this compound and related structures is heavily reliant on catalytic methods. The development of novel catalysts is crucial for improving reaction efficiency, controlling stereochemistry (selectivity), and enabling new transformations under milder conditions.

Metal-Based Catalysis: Palladium-based catalysts are particularly effective for the aerobic dehydrogenation of cyclohexanones to produce the corresponding cyclohexenones or phenols. nih.govnih.gov One notable system uses palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) with an unconventional ortho-dimethylaminopyridine ligand, which facilitates the sequential dehydrogenation of the saturated ring using molecular oxygen as the oxidant. nih.gov This process is appealing as it generates water as the only byproduct. nih.gov Other transition metals, including rhodium, gold, and iron, have also been employed in various strategies for cyclohexenone synthesis. organic-chemistry.org For instance, cobalt and copper nanoparticles on N-doped carbon have been shown to effectively catalyze the allylic oxidation of cyclohexene (B86901) with O₂, yielding 2-cyclohexen-1-one (B156087) with high conversion and selectivity. nih.govmdpi.com